7-(tert-Butyl)indoline-2,3-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

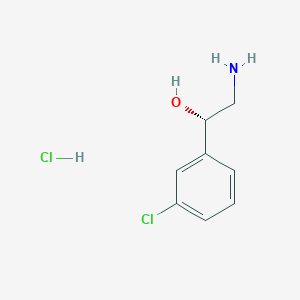

The synthesis of 7-(tert-Butyl)indoline-2,3-dione involves a reaction with sulfuric acid in water at 65 - 80℃ . The product of this reaction is then treated with a solution of potassium nitrate in concentrated sulfuric acid at 0℃ . This method provides a simple, efficient, and metal-free route to indolinediones .Molecular Structure Analysis

The molecular formula of 7-(tert-Butyl)indoline-2,3-dione is C12H13NO2 . Its molecular weight is 203.24 g/mol .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 7-(tert-Butyl)indoline-2,3-dione include a reaction with sulfuric acid and a subsequent reaction with potassium nitrate . These reactions result in the formation of 7-(tert-Butyl)indoline-2,3-dione .Scientific Research Applications

Synthesis of Novel Heterocyclic Compounds

Field

Organic Chemistry

Application Summary

The tert-butyl group has been introduced into [1,2,4]triazino[5,6-b]indole and indolo[2,3-b]quinoxaline systems, leading to a series of structurally novel compounds .

Method of Application

The introduction of a tert-butyl group into these systems has been achieved by condensation of tert-butyl-substituted isatins with benzene-1,2-diamine or thiosemicarbazide .

Results or Outcomes

The newly synthesized compounds are likely to be biologically active and could be used for the development of lead compounds .

Biologically Active Compounds

Field

Medicinal Chemistry

Application Summary

Indole derivatives, including those with a tert-butyl group, have been used as biologically active compounds for the treatment of various disorders in the human body .

Method of Application

The application of these compounds involves their synthesis and subsequent testing for biological activity .

Results or Outcomes

Indoles, both natural and synthetic, show various biologically vital properties .

Preparation of Aryl Alkyl Amines

Field

Organic Synthesis

Application Summary

Tert-Butyl indoline-1-carboxylate has been used as a reactant in the preparation of aryl alkyl amines .

Method of Application

The preparation involves alkylation reactions catalyzed by Pd .

Results or Outcomes

The outcome of this application is the successful synthesis of aryl alkyl amines .

Synthesis of Prevalent Moieties in Selected Alkaloids

Application Summary

Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .

Results or Outcomes

Synthesis of Novel [1,2,4]triazino[5,6-b]indole and Indolo[2,3-b]quinoxaline Derivatives

Application Summary

The first introduction of a tert-butyl group into [1,2,4]triazino[5,6-b]indole and indolo[2,3-b]quinoxaline systems, leading to a series of structurally novel 8-(t-butyl)-5H-[1,2,4]triazino[5,6-b]indole-3-thiol and 9-(t-butyl)-6H-indolo[2,3-b]quinoxaline derivatives, has been achieved .

Method of Application

This has been achieved by condensation of tert-butyl-substituted isatins with benzene-1,2-diamine or thiosemicarbazide .

Results or Outcomes

Because of the synergism of the tert-butyl group, the newly synthesized compounds are likely to be biologically active and could be used for development of lead compounds .

Safety And Hazards

The safety data sheet for 7-(tert-Butyl)indoline-2,3-dione indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is classified as a flammable liquid, skin corrosive/irritant, serious eye damage/eye irritant, and specific target organ toxicant (single exposure) with the target organ being the respiratory system .

properties

IUPAC Name |

7-tert-butyl-1H-indole-2,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c1-12(2,3)8-6-4-5-7-9(8)13-11(15)10(7)14/h4-6H,1-3H3,(H,13,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGFXVLYLDZCGJU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=CC2=C1NC(=O)C2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30483509 |

Source

|

| Record name | 1H-Indole-2,3-dione, 7-(1,1-dimethylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30483509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-(tert-Butyl)indoline-2,3-dione | |

CAS RN |

57817-00-2 |

Source

|

| Record name | 1H-Indole-2,3-dione, 7-(1,1-dimethylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30483509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Bromo-6-chloro-2,2-difluorobenzo[d][1,3]dioxole](/img/structure/B1279863.png)

![[2-(pyrrolidin-1-ylmethyl)phenyl]boronic Acid](/img/structure/B1279865.png)